N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs: a 1H-indol-3-yl ethyl group and a 3-(phenylsulfonyl)oxazolidin-2-yl methyl group.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(23-11-10-16-14-24-19-9-5-4-8-18(16)19)22(28)25-15-20-26(12-13-31-20)32(29,30)17-6-2-1-3-7-17/h1-9,14,20,24H,10-13,15H2,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNGSDKOJVQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound, often under acidic or basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced through the reaction of the oxazolidine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the indole derivative with the sulfonylated oxazolidine using oxalyl chloride and a base like pyridine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may serve as a probe in biological studies due to its indole moiety, which is known to interact with various biological targets. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. The indole ring is a common motif in many bioactive molecules, and the oxazolidine ring can enhance binding affinity and specificity.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex drug molecules.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the oxazolidine ring can enhance binding through additional hydrogen bonds and steric effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Features: Substituents: 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups. Biological Activity: Potent umami agonist used to replace monosodium glutamate (MSG) in food products. Acts via the hTAS1R1/hTAS1R3 receptor . Regulatory Status: Approved globally as a flavor enhancer (FEMA 4233) .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Features: Substituents: 2,3-dimethoxybenzyl and pyridin-2-yl ethyl groups. Biological Activity: Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, but inhibition dropped below 50% in follow-up studies, suggesting minimal clinical significance . Regulatory Status: Not approved for use.
GMC Series (GMC-1 to GMC-5)
- Key Features: Substituents: Varied aryl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) attached to an oxalamide core. Biological Activity: Demonstrated in vitro antimicrobial activity, though specific targets and mechanisms remain uncharacterized . Metabolism: No data reported.
Target Compound vs. S336 and S5456
Functional Group Analysis
Indole Motif
- The indole group in the target compound is shared with compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide (), which may influence receptor binding or pharmacokinetics due to indole’s role in neurotransmitter mimicry (e.g., serotonin) .
Phenylsulfonyl Oxazolidine
- The 3-(phenylsulfonyl)oxazolidine group is structurally analogous to eletriptan hydrobromide (), a migraine drug.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and characterizations.
Chemical Structure and Properties
The compound features an indole moiety and an oxazolidinyl group, which are known for their diverse pharmacological properties. The structural formula is represented as follows:
The presence of the indole ring is significant, as indole derivatives are often associated with anticancer, anti-inflammatory, and antimicrobial activities.
1. Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer properties. The indole component is particularly noted for its ability to inhibit protein kinases and modulate signaling pathways related to cell proliferation and apoptosis.
A comparative analysis of related compounds shows the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring; carboxylic acid | Anti-inflammatory |
| Gleevec (Imatinib) | Pyrimidine; sulfonamide | Tyrosine kinase inhibitor |
| Olaparib | Indole; nitrogen-containing heterocycles | PARP inhibitor for cancer |
The dual functionality of this compound may enhance its therapeutic efficacy by allowing interactions with multiple biological targets simultaneously.
2. Anti-inflammatory Activity
Indole derivatives have shown significant anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For instance, certain derivatives demonstrated dual COX-2/5-lipoxygenase inhibitory activity, suggesting a potential for treating inflammatory diseases .
3. Antimicrobial Activity
Research has highlighted the antimicrobial potential of indole derivatives. Compounds structurally related to this compound have exhibited selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli.
Case Studies
Several studies have been conducted to explore the biological activity of similar compounds:
Case Study 1: Anticancer Effects
A study on novel indole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of indole-based compounds, revealing that they could significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how are they applied?
- Methodological Answer :
- 1H NMR : Used to confirm hydrogen environments, particularly indole NH protons (δ 10-12 ppm) and sulfonyl/oxazolidine groups (δ 3.5-4.5 ppm). Integration ratios verify substituent stoichiometry .
- FTIR : Identifies functional groups like amide C=O (~1650 cm⁻¹), sulfonyl S=O (~1350-1150 cm⁻¹), and indole N-H (~3400 cm⁻¹). Compare with reference spectra of similar oxalamides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between oxazolidine and indole-derived ions .
Q. How is the compound synthesized, and what are common intermediates?
- Methodological Answer :
- Step 1 : Prepare the indole-ethylamine intermediate via alkylation of 1H-indole-3-ethylamine ( ).
- Step 2 : Synthesize the sulfonyl-oxazolidine fragment by reacting phenylsulfonyl chloride with oxazolidine precursors under basic conditions (e.g., K₂CO₃/DMF) .
- Step 3 : Couple fragments via oxalamide bond formation using oxalyl chloride or EDCI/HOBt-mediated coupling. Monitor purity via TLC (Rf ~0.4 in EtOAc/hexane) and recrystallize from methanol .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Compare with controls like cisplatin .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or sulfotransferases via fluorometric assays. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How do electronic and steric factors influence the compound’s reactivity in intramolecular cyclization?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing sulfonyl groups stabilize transition states in cyclization (e.g., oxazolidine ring closure), accelerating reaction rates. DFT calculations (B3LYP/6-31G*) predict charge distribution at reactive sites .
- Steric Hindrance : Bulky substituents on the oxazolidine ring (e.g., phenylsulfonyl) may hinder amide bond rotation, favoring specific conformers. Use X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Q. What strategies optimize yield in multi-step syntheses, and how are competing side reactions mitigated?
- Methodological Answer :
- Optimization :
- Temperature Control : Maintain <0°C during sulfonylation to prevent over-reaction ( ).
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in oxalamide formation (80–90% yield vs. 50% without) .
- Side Reactions :
- Indole Oxidation : Add antioxidants (e.g., BHT) during indole-ethylamine synthesis .
- Sulfonamide Hydrolysis : Use anhydrous solvents (e.g., DCM) and avoid prolonged exposure to moisture .
Q. How can computational modeling guide structural modifications for enhanced pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess logP (target <5), solubility (AlogPS >-4), and CYP450 inhibition. Modify sulfonyl groups to reduce metabolic instability .
- Docking Studies : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp26) .
Data Contradictions and Resolution
Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?
- Methodological Answer :
- In Vitro vs. In Vivo : Low bioavailability (e.g., <20% in murine models) may explain reduced efficacy in vivo. Use LC-MS/MS to quantify plasma concentrations and adjust dosing .
- Metabolite Interference : Identify active metabolites via HPLC-MS. For example, sulfone-to-sulfoxide conversion may alter activity .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
